molecular formula C16H15Cl2NO3 B582007 (2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid CAS No. 877932-39-3

(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid

Cat. No. B582007
CAS RN: 877932-39-3
M. Wt: 340.2
InChI Key: FTZFICPDLOOUKO-OAHLLOKOSA-N
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Description

“(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid” is a chemical compound with the molecular formula C16H15Cl2NO3 . It has a molecular weight of 340.2 .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C16H15Cl2NO3. It contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms. The exact arrangement of these atoms in the molecule would require more specific information or a detailed structural analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented. As with any organic compound, its reactivity would depend on the functional groups present in the molecule. The presence of an amino group (-NH2) and a carboxylic acid group (-COOH) suggests that it could participate in a variety of reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 340.2 . Other physical and chemical properties such as boiling point, density, and solubility would require additional experimental data .

Scientific Research Applications

Chemical Synthesis and Metabolism

The asymmetric synthesis of (2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid and its diastereoisomers, as well as the determination of their absolute configurations, are crucial in studying polymorphically controlled metabolic processes. Such chemical synthesis and stereochemical determination facilitate understanding of metabolism at a molecular level (Shetty & Nelson, 1988).

Antimicrobial Agent Synthesis

This compound is used in the synthesis of various chemical structures that exhibit antimicrobial properties. For instance, its use in the synthesis of formazans and other derivatives demonstrates its role in developing compounds with potential antimicrobial activities (Sah, Bidawat, Seth, & Gharu, 2014).

Functional Modification of Polymers

It plays a role in the functional modification of polymers, such as in the case of polyvinyl alcohol/acrylic acid hydrogels. The modification with various amines, including (2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid, enhances the thermal stability and biological activity of these polymers, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Synthesis of New Molecular Structures

Its incorporation in the synthesis of new molecular structures, such as 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, is noteworthy for developing compounds with varied biological activities. These synthesized compounds are then evaluated for their potential as antimicrobial agents (Patel & Shaikh, 2011).

Safety And Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical, it should be handled with care to avoid exposure and contamination .

Future Directions

The future research directions for this compound could include a detailed study of its synthesis, reactions, and potential applications. It could also be interesting to investigate its biological activity and potential uses in medicine or industry .

properties

IUPAC Name

(2R)-2-amino-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c17-13-2-1-3-14(18)12(13)9-22-11-6-4-10(5-7-11)8-15(19)16(20)21/h1-7,15H,8-9,19H2,(H,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZFICPDLOOUKO-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C[C@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid

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